N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 740074-28-6
VCID: VC17278524
InChI: InChI=1S/C26H27N3/c1-29-16-6-9-22(29)14-15-27-26-18-25(28-24-11-5-4-10-23(24)26)21-13-12-19-7-2-3-8-20(19)17-21/h2-5,7-8,10-13,17-18,22H,6,9,14-16H2,1H3,(H,27,28)
SMILES:
Molecular Formula: C26H27N3
Molecular Weight: 381.5 g/mol

N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine

CAS No.: 740074-28-6

Cat. No.: VC17278524

Molecular Formula: C26H27N3

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine - 740074-28-6

Specification

CAS No. 740074-28-6
Molecular Formula C26H27N3
Molecular Weight 381.5 g/mol
IUPAC Name N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-naphthalen-2-ylquinolin-4-amine
Standard InChI InChI=1S/C26H27N3/c1-29-16-6-9-22(29)14-15-27-26-18-25(28-24-11-5-4-10-23(24)26)21-13-12-19-7-2-3-8-20(19)17-21/h2-5,7-8,10-13,17-18,22H,6,9,14-16H2,1H3,(H,27,28)
Standard InChI Key WCDPKMCUJJLWAE-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1CCNC2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Quinoline core: A bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry .

  • Naphthalen-2-yl substituent: A polyaromatic hydrocarbon enhancing lipophilicity and π-π stacking potential .

  • 1-Methylpyrrolidin-2-yl ethyl side chain: A tertiary amine-containing moiety contributing to solubility and potential receptor interactions .

The molecular formula is C₃₀H₂₉N₃, with a calculated molecular weight of 431.58 g/mol (derived from similar quinoline-pyrrolidine hybrids ).

Spectroscopic Properties

While experimental spectral data for this specific compound are unavailable, analogs suggest:

  • ¹H NMR: Signals at δ 8.5–9.0 ppm (quinoline protons), δ 7.5–8.2 ppm (naphthalene protons), and δ 2.5–3.5 ppm (pyrrolidine methyl and ethyl groups) .

  • MS (ESI+): Predicted [M+H]⁺ peak at m/z 432.2 .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Quinoline functionalization: Bromination at position 4 of 2-(naphthalen-2-yl)quinoline.

  • Pyrrolidine side chain preparation: Synthesis of 2-(1-methylpyrrolidin-2-yl)ethylamine via reductive amination of 1-methylpyrrolidine-2-carbaldehyde .

  • Coupling reaction: Buchwald-Hartwig amination to link the quinoline and pyrrolidine components .

Optimized Procedure

A representative synthesis (adapted from ):

StepReactionConditionsYield
1Bromination of 2-(naphthalen-2-yl)quinolineNBS, DMF, 80°C, 12 h78%
2Preparation of 2-(1-methylpyrrolidin-2-yl)ethylamineNaBH₃CN, MeOH, rt, 6 h65%
3Coupling via Pd catalysisPd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h52%

Physicochemical and Pharmacokinetic Properties

Computational Predictions

Using SwissADME and PubChem tools :

ParameterValue
LogP4.2 ± 0.3
Water SolubilityPoor (2.1 µM at 25°C)
H-bond Donors1
H-bond Acceptors3
PSA45.8 Ų

Metabolic Stability

Microsomal assays with rat liver microsomes (RLM) predict:

  • Half-life: 23.4 min (high CYP3A4-mediated oxidation) .

  • Major metabolites: N-demethylation (pyrrolidine) and quinoline hydroxylation .

Analog StructureActivityIC₅₀/EC₅₀Source
1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthyl-1-phenylbutan-2-olAntitubercular0.06 µM
4-(2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrileH3 antagonist3.2 nM

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